molecular formula C23H29NO5 B6061307 (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone

Cat. No. B6061307
M. Wt: 399.5 g/mol
InChI Key: XVBXHORWHMJPDR-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone, also known as UMB 68, is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 may also interact with other receptors and ion channels, such as the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the promotion of cell survival. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, its relatively low solubility and stability may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Other areas of interest include the development of more potent and selective sigma-1 receptor modulators, and the exploration of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68's potential as a tool for studying the role of the sigma-1 receptor in various cellular processes.

Synthesis Methods

(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-ethoxy-2-hydroxybenzylamine, followed by the addition of piperidine and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory properties, and may also have potential as an analgesic and anxiolytic.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-4-29-20-9-5-7-18(23(20)26)15-24-12-6-8-17(14-24)22(25)16-10-11-19(27-2)21(13-16)28-3/h5,7,9-11,13,17,26H,4,6,8,12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBXHORWHMJPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone

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